molecular formula C18H18N2O2 B7468185 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B7468185
M. Wt: 294.3 g/mol
InChI Key: MIDFCUVQLTUZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-1 is a benzoxazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to exhibit a range of other biochemical and physiological effects. These include:
- Antioxidant activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to scavenge free radicals and protect against oxidative stress.
- Anti-inflammatory activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce inflammation in a variety of tissues, including the brain, liver, and kidneys.
- Anti-cancer activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
- Anti-diabetic activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be safe and well-tolerated in animal studies. However, there are also limitations to its use. 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide. These include:
- Further investigation of the mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide, including its interactions with specific molecular targets.
- Development of water-soluble derivatives of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide to improve its bioavailability and ease of administration.
- Exploration of the potential therapeutic applications of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide in a variety of disease states, including neurodegenerative diseases, cancer, and diabetes.
- Investigation of the potential use of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide as a tool for studying the role of oxidative stress and inflammation in disease pathogenesis.
Conclusion
In conclusion, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is a promising compound with a range of potential applications in scientific research. Its neuroprotective, antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects make it a valuable tool for investigating a variety of disease states. While there are limitations to its use, further research on 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has the potential to yield important insights into the molecular mechanisms underlying disease pathogenesis.

Synthesis Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of 2-aminobenzoic acid with 2,4,6-trimethylphenyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to exhibit neuroprotective effects. Specifically, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to protect against oxidative stress-induced neuronal damage and reduce inflammation in the brain.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-8-12(2)18(13(3)9-11)19-17(21)10-15-14-6-4-5-7-16(14)22-20-15/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDFCUVQLTUZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=NOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide

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